molecular formula C13H22O2 B093107 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone CAS No. 16556-48-2

1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone

Cat. No.: B093107
CAS No.: 16556-48-2
M. Wt: 210.31 g/mol
InChI Key: ZGMRSDALCWKJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexene, characterized by the presence of a methoxy group and four methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,2,6,6-tetramethylcyclohexanone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone: A closely related compound with similar structural features.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with a similar cyclohexene core and functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.

Properties

CAS No.

16556-48-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3

InChI Key

ZGMRSDALCWKJIM-UHFFFAOYSA-N

SMILES

CC(=O)C1C(CC(=CC1(C)C)OC)(C)C

Canonical SMILES

CC(=O)C1C(CC(=CC1(C)C)OC)(C)C

Key on ui other cas no.

16556-48-2

Pictograms

Irritant

Origin of Product

United States

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